Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]-
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Overview
Description
Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an ethanone group attached to a phenyl ring substituted with acetyloxy, bromo, and dimethoxy groups. Its molecular formula is C12H13BrO5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]- typically involves multiple steps. One common method starts with the bromination of a dimethoxyphenyl compound, followed by acetylation to introduce the acetyloxy group. The final step involves the formation of the ethanone group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]- involves its interaction with molecular targets such as enzymes or receptors. The acetyloxy group can act as an acetylating agent, modifying proteins and altering their function. The bromo group may participate in halogen bonding, influencing molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 2-(acetyloxy)-1-phenyl-
- Ethanone, 2-(acetyloxy)-1-(3-bromophenyl)-
- Ethanone, 2,2-bis(acetyloxy)-1-phenyl-
Uniqueness
Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]- is unique due to its specific substitution pattern on the phenyl ring. The presence of both acetyloxy and bromo groups, along with dimethoxy substitutions, provides distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
18064-90-9 |
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Molecular Formula |
C12H13BrO5 |
Molecular Weight |
317.13 g/mol |
IUPAC Name |
(2-acetyl-6-bromo-3,5-dimethoxyphenyl) acetate |
InChI |
InChI=1S/C12H13BrO5/c1-6(14)10-8(16-3)5-9(17-4)11(13)12(10)18-7(2)15/h5H,1-4H3 |
InChI Key |
VHTXSGRSUCSZSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1OC)OC)Br)OC(=O)C |
Origin of Product |
United States |
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